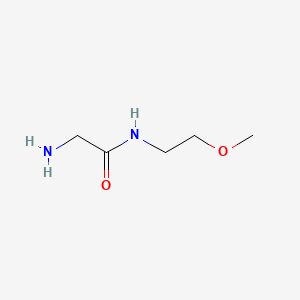

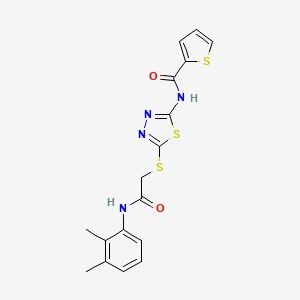

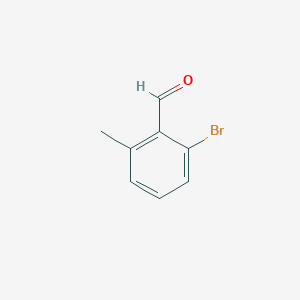

![molecular formula C21H15N3O5S2 B2507019 1-(4-methylphenyl)-3-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione CAS No. 637317-40-9](/img/structure/B2507019.png)

1-(4-methylphenyl)-3-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(4-methylphenyl)-3-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione" is a derivative of pyrrolidine-2,3-dione, which is a core structure found in various heterocyclic compounds that exhibit significant biological activities. These compounds have garnered interest due to their potential medicinal applications, prompting research into their synthesis and structural determination .

Synthesis Analysis

The synthesis of pyrrolidine-2,3-dione derivatives, such as the compound , often involves multi-component reactions. For instance, a related compound, 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, was prepared through a three-component reaction. Subsequent reactions with aliphatic amines, such as methylamine and 4-methoxybenzylamine, yielded 1,4,5-trisubstituted pyrrolidine-2,3-diones . Although the specific synthesis of the compound is not detailed, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The structural determination of pyrrolidine-2,3-dione derivatives is typically confirmed using various spectroscopic techniques. In the case of related compounds, 1D NMR (1H NMR, 13C NMR), 2D NMR (HSQC, HMBC), and high-resolution mass spectrometry (ESI – HRMS) have been employed to ascertain the molecular structure . These methods provide detailed information about the molecular framework and substitution patterns of the compounds.

Chemical Reactions Analysis

Pyrrolidine-2,3-dione derivatives are known to undergo various chemical reactions due to their reactive functional groups. For example, the presence of a nitro group on the thiazolidinone moiety has been shown to be important for the biological activity of these compounds . The reactivity of the nitro group and other substituents on the aryl ring can influence the compound's interactions with biological targets and its overall chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine-2,3-dione derivatives are influenced by their substituents. Compounds with large lipophilic substituents, for example, have been found to be potent inhibitors of glycolic acid oxidase (GAO) . The methylation of nitrogen or hydroxy substituents can dramatically reduce the potency of these compounds, highlighting the importance of acidic functions on the pyrrolidine-2,3-dione nucleus . These properties are crucial for understanding the compound's solubility, stability, and interaction with biological systems.

Relevant Case Studies

In terms of biological activity, some pyrrolidine-2,3-dione derivatives have been studied for their antiproliferative effects against various human cancer cell lines. Compounds with a nitro group on the thiazolidinone moiety and specific substitutions on the aryl ring have shown potent antiproliferative activity. For instance, derivatives 6a, 7e, and 7g demonstrated significant activity against carcinoma cell lines such as HeLa, HT-29, MCF-7, and HepG-2 . These findings suggest that the compound may also possess similar biological properties, warranting further investigation.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity 1-(4-Methylphenyl)-3-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione and its derivatives have been extensively studied for their unique chemical properties and applications in various synthetic pathways. For instance, the compound has been involved in the development of novel redox-denitration reactions of aromatic nitro compounds, showcasing its potential in organic synthesis and chemical transformations (Rees & Tsoi, 2000). This process highlights the compound's capacity to participate in complex reactions, contributing to the field of organic chemistry by providing new pathways for synthesizing valuable compounds.

Biological and Pharmacological Activities Compounds containing the thiazolidine-2,4-dione moiety, similar to 1-(4-Methylphenyl)-3-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione, have been synthesized and evaluated for various biological activities. Research has demonstrated that these compounds exhibit significant antiproliferative activity against human cancer cell lines, indicating potential therapeutic applications in cancer treatment (Chandrappa et al., 2008). Additionally, studies on derivatives of thiazolidine-2,4-dione have shown promising antihyperglycemic properties, further emphasizing the compound's relevance in medicinal chemistry and drug development (Wrobel et al., 1998).

Material Science and Polymer Research The structural features of 1-(4-Methylphenyl)-3-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione make it a candidate for exploring applications in material science, particularly in the synthesis of aromatic polyimides. Research has shown that derivatives of this compound can lead to the development of transparent polyimides with high refractive indices and small birefringence, suitable for optical applications (Tapaswi et al., 2015). These findings open new avenues for using such compounds in the creation of advanced materials with specific optical properties.

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)-3-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O5S2/c1-12-5-7-14(8-6-12)22-18(25)11-16(19(22)26)23-20(27)17(31-21(23)30)10-13-3-2-4-15(9-13)24(28)29/h2-10,16H,11H2,1H3/b17-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUFPEQPXORHSO-YVLHZVERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])SC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/SC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

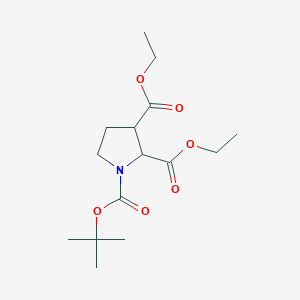

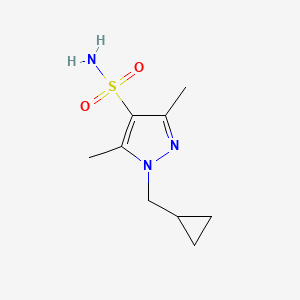

![5-Benzyl-5-azaspiro[3.4]octan-7-amine](/img/structure/B2506936.png)

![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2506951.png)

![(E)-3-(2-chlorophenyl)-5-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-4-carboxamide](/img/structure/B2506954.png)